Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrrolidinone moiety, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is proteins, specifically those containing lysine residues . The compound can react with these proteins, leading to modifications of the lysine residues .
Mode of Action
The compound interacts with its targets through a process known as protein crosslinking . This involves the formation of covalent bonds between different parts of a protein or between different proteins, which can lead to changes in the protein’s structure and function .
Biochemical Pathways
This suggests that it may influence pathways related to protein synthesis and cellular metabolism .
Result of Action
The compound’s action results in increased monoclonal antibody production in Chinese hamster ovary cells . It also suppresses cell growth and increases both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its action could be affected by the chemical environment . Furthermore, storage conditions such as temperature and light exposure could potentially impact the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced by reacting the benzothiazole derivative with succinic anhydride in the presence of a base.
Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines, thiols; reactions are often conducted in polar solvents at room temperature or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives and pyrrolidinone-containing compounds. Similar compounds include:
2-(2,5-Dioxopyrrolidin-1-yl)ethyl benzoate: Shares the pyrrolidinone moiety but differs in the ester group.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Contains a benzyl group instead of the ethyl ester.
2,5-Dioxopyrrolidin-1-yl acrylate: Features an acrylate group instead of the benzothiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-4-27-17(26)10-21-13-8-11(2)7-12(3)18(13)28-19(21)20-14(23)9-22-15(24)5-6-16(22)25/h7-8H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBIJBCCLANJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)CN3C(=O)CCC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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